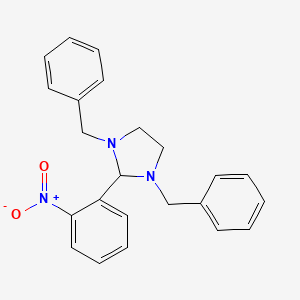
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine is an organic compound with the molecular formula C23H23N3O2 It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine typically involves the reaction of benzylamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro or nitroso derivatives.
Substitution: Various substituted imidazolidines.
Scientific Research Applications
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer progression.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine involves its interaction with molecular targets such as Hsp90. The compound binds to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, inhibiting its function. This leads to the down-regulation of client proteins like Her2, resulting in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine can be compared with other imidazolidine derivatives, such as:
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine: Similar structure but with the nitro group in a different position.
1,3-Dibenzyl-2-(3-nitrophenyl)imidazolidine: Another positional isomer with the nitro group at the 3-position.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(2-nitrophenyl)imidazolidine |
InChI |
InChI=1S/C23H23N3O2/c27-26(28)22-14-8-7-13-21(22)23-24(17-19-9-3-1-4-10-19)15-16-25(23)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
InChI Key |
FJXQMIZJAJKAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)


![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)


![Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct](/img/structure/B12445487.png)
![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)


![1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B12445524.png)

